molecular formula C16H15F2NO2S B593385 N-Methyl-4,4-difluoro modafinil CAS No. 1613222-54-0

N-Methyl-4,4-difluoro modafinil

Cat. No.: B593385
CAS No.: 1613222-54-0
M. Wt: 323.4 g/mol
InChI Key: MQZWTCIUDSDFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4,4-difluoro-Modafinil is a substituted form of modafinil, a wake-promoting agent. It is categorized as a nootropic, which means it is used to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. This compound is primarily used as an analytical reference material in research and forensic applications .

Scientific Research Applications

N-methyl-4,4-difluoro-Modafinil has several scientific research applications, including:

Mechanism of Action

Modafiendz, also known as Dehydroxyfluorafinil or N-Methyl-4,4-difluoro modafinil, is a novel compound that has been gaining attention in the field of neuroscience. . This article aims to provide an overview of the current understanding of Modafiendz’s mechanism of action.

Target of Action

The primary targets of Modafiendz are believed to be similar to those of Modafinil, given their structural similarities . Modafinil primarily acts on the monoaminergic system .

Mode of Action

Modafiendz is thought to interact with its targets in a manner similar to Modafinil. Modafinil is known to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . It also activates glutamatergic circuits while inhibiting GABA . Given the structural and functional similarities between Modafinil and Modafiendz, it is plausible that Modafiendz may share these mechanisms of action .

Biochemical Pathways

Modafiendz likely affects similar biochemical pathways as Modafinil. Modafinil has been shown to impact neurotransmitter systems, such as orexin . Orexin neurons play a crucial role in promoting wakefulness and regulating arousal states .

Pharmacokinetics

It is suggested that modafiendz may have similar adme properties to modafinil, given their structural similarities . Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days .

Result of Action

It is suggested that modafiendz may have similar effects to modafinil, which is known to produce psychoactive and euphoric effects, alterations in mood, perception, thinking, and feelings typical of other cns stimulants .

Action Environment

The action, efficacy, and stability of Modafiendz may be influenced by various environmental factors. Specific details about how these factors influence modafiendz’s action are currently unknown due to the lack of comprehensive studies .

Safety and Hazards

The physiological and toxicological properties of this compound are not known . It is intended for research and forensic applications and is not for human or veterinary use . Combinations with “N-Methyl-4,4-difluoro modafinil” should be strictly avoided due to the risk of excessive stimulation and heart strain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4,4-difluoro-Modafinil involves several steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for N-methyl-4,4-difluoro-Modafinil are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4,4-difluoro-Modafinil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of N-methyl-4,4-difluoro-Modafinil .

Comparison with Similar Compounds

N-methyl-4,4-difluoro-Modafinil is similar to other nootropic compounds such as:

N-methyl-4,4-difluoro-Modafinil is unique due to its specific chemical structure, which includes two fluorine atoms and a methyl group. This structural modification may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZWTCIUDSDFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342547
Record name Modafiendz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613222-54-0
Record name Modafiendz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modafiendz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFIENDZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What do we know about the thermal stability of modafiendz?

A1: Research indicates that modafiendz, like its analog modafinil, is susceptible to thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis. Specifically, exposure to the heated GC injection port can lead to the formation of 1,1,2,2-tetrakis(4-fluorophenyl)ethane as a major degradation product. This highlights a potential challenge in analyzing modafiendz using GC-MS and emphasizes the need for careful method optimization. []

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